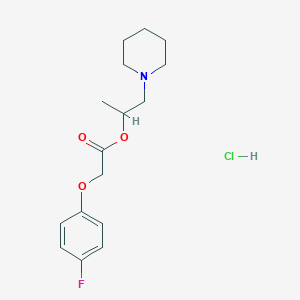![molecular formula C15H17N3O2 B4019665 7-mesityl-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione](/img/structure/B4019665.png)
7-mesityl-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione
Vue d'ensemble
Description
1,3,7-Triazaspiro[4.4]nonane derivatives are a class of compounds known for their diverse biological activities and chemical properties. They are characterized by a triaza-spiro structure, which incorporates elements of spirocyclic and nitrogen-containing heterocycles. This unique combination contributes to their significant potential in medicinal chemistry and materials science.
Synthesis Analysis
Efficient synthesis methods for 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives have been developed, providing high yields without the need for additional purification. These methods involve the synthesis of intermediates that lead to the target compounds, demonstrating the versatility and adaptability of synthetic routes for creating triazaspiro derivatives (Krolenko et al., 2015).
Molecular Structure Analysis
The molecular structure of triazaspiro derivatives is characterized by the presence of a triaza-spiro core, which influences their chemical behavior and interaction with biological targets. X-ray crystallography and NMR spectroscopy are commonly employed to determine the precise structure and conformation of these compounds.
Chemical Reactions and Properties
1,3,7-Triazaspiro[4.4]nonane derivatives engage in various chemical reactions, including halogenation and reactions with arenesulfonyl chlorides. These reactions can yield chlorinated derivatives or sulfonyl-substituted compounds, demonstrating the reactivity of the triazaspiro core toward electrophilic substitution and nucleophilic addition (Molchanov et al., 2005).
Physical Properties Analysis
The physical properties of 1,3,7-triazaspiro[4.4]nonane derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and substitution pattern. These properties are crucial for determining their suitability in various applications, including pharmaceutical formulations and material science.
Chemical Properties Analysis
The chemical properties of these compounds, including acidity, basicity, and reactivity towards various reagents, are dictated by the nature of the substituents and the triazaspiro[4.4]nonane core. Their biological activity, such as antimicrobial and anticonvulsant properties, highlights their potential as therapeutic agents. For instance, certain derivatives have shown promising biological activity against strains of gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis (Krolenko et al., 2017).
Propriétés
IUPAC Name |
7-(2,4,6-trimethylphenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-9-6-10(2)13(11(3)7-9)18-12(19)8-15(14(18)20)4-5-16-17-15/h6-7H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGPKAIBVUPOAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C(=O)CC3(C2=O)CCN=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2,4,6-Trimethylphenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]-1,2-benzenediol](/img/structure/B4019582.png)
![4-{[4-(1-adamantyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B4019595.png)
![1-[(2-furylmethyl)amino]-3-(4-methoxyphenoxy)-2-propanol](/img/structure/B4019610.png)
![2-({1-[(4-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)decahydroisoquinoline](/img/structure/B4019616.png)
![N-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B4019620.png)


![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4019640.png)
![3-{5-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-furyl}benzoic acid](/img/structure/B4019653.png)
![4-(4-benzyl-1-piperazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine hydrochloride](/img/structure/B4019671.png)
![4-{[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B4019683.png)
![4-[(cyclopropylamino)methylene]-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4019689.png)
![1-amino-7,7,8a-trimethyl-5-thioxohexahydroimidazo[1,2-c]pyrimidin-2(3H)-one](/img/structure/B4019695.png)
![2-{5-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-furyl}benzoic acid](/img/structure/B4019699.png)